molecular formula C20H25Cl2N3O B4880186 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride

4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride

Cat. No. B4880186
M. Wt: 394.3 g/mol
InChI Key: GLCAWDICOVBHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride, also known as CEP-26401, is a novel compound that has been studied for its potential therapeutic applications. This compound is a piperazinyl-benzylidene derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation and survival. 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has several advantages for lab experiments, including its high purity and stability. This compound is also readily available in its hydrochloride salt form, making it easy to use in various scientific research studies. However, there are also some limitations to using 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride. One area of research is to further investigate the mechanism of action of this compound and its potential use in combination with other anticancer drugs. Another area of research is to investigate the potential use of 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride as an antidepressant and its effects on neurotransmitter levels in the brain. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride for its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride involves the reaction of 2-chlorobenzylamine with 2-ethoxybenzaldehyde in the presence of piperazine and acetic acid. The resulting compound is then purified by recrystallization to obtain 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride in its hydrochloride salt form. The synthesis method of 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has been optimized for high yield and purity, making it suitable for further scientific research.

Scientific Research Applications

4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has been studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 4-(2-chlorobenzyl)-N-(2-ethoxybenzylidene)-1-piperazinamine hydrochloride has also been studied for its potential use as an antidepressant, as it has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain.

properties

IUPAC Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O.ClH/c1-2-25-20-10-6-4-7-17(20)15-22-24-13-11-23(12-14-24)16-18-8-3-5-9-19(18)21;/h3-10,15H,2,11-14,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCAWDICOVBHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride

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